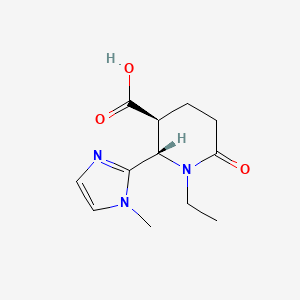
(2S,3S)-1-ethyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-1-ethyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H17N3O3 and its molecular weight is 251.286. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound is the Androgen Receptor (AR) . The AR is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .
Mode of Action
The compound acts as a bifunctional molecule . One end of the molecule contains a cereblon ligand which binds to the E3 ubiquitin ligase . The other end of the molecule contains a moiety which binds to the Androgen Receptor . This arrangement places the Androgen Receptor in proximity to the ubiquitin ligase, leading to the degradation and inhibition of the Androgen Receptor .
Biochemical Pathways
The compound affects the ubiquitin-proteasome pathway . This pathway is responsible for degrading proteins within the cell . The compound’s action results in increased levels of fibroblast growth factor 8 (FGF8) and fibroblast growth factor 10 (FGF10) .
Result of Action
The result of the compound’s action is the degradation and inhibition of the Androgen Receptor . This can have a broad range of pharmacological activities, depending on the role of the Androgen Receptor in specific cellular contexts .
生物活性
(2S,3S)-1-ethyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid is a compound with potential biological significance, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.
- Molecular Formula : C₁₂H₁₇N₃O₃
- Molecular Weight : 263.29 g/mol
- CAS Number : 2080399-33-1
Biological Activity Overview
The biological activity of this compound has been explored in several contexts, particularly its potential as an anticancer agent and its interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Effects
A study evaluating the cytotoxicity of related compounds utilized the MTT assay to determine the IC₅₀ values against human cancer cell lines. The results demonstrated that certain derivatives exhibited moderate to high cytotoxicity, suggesting a promising avenue for further exploration of this compound's derivatives in cancer therapy.
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 3c | HL-60 | 42.1 |
| 3e | HL-60 | 19.0 |
| 3f | HL-60 | 28.0 |
This data indicates that specific structural modifications can enhance the activity against particular cancer types, emphasizing the importance of structure-activity relationship (SAR) studies.
While specific mechanisms for this compound are still under investigation, related compounds have been shown to interact with key cellular pathways involved in cancer proliferation and survival. Inhibiting pathways such as those mediated by tyrosine kinases and topoisomerases has been a focal point in understanding how these compounds exert their effects.
Structure-Activity Relationships (SAR)
The exploration of SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperidine ring and the imidazole moiety have been linked to changes in potency and selectivity towards different biological targets.
Key Findings from SAR Studies
- Substituent Variations : Modifications at the 6-position of the piperidine ring have been associated with enhanced anticancer activity.
- Imidazole Influence : The presence of the imidazole ring plays a significant role in binding affinity to target proteins, influencing both efficacy and toxicity profiles.
特性
IUPAC Name |
(2S,3S)-1-ethyl-2-(1-methylimidazol-2-yl)-6-oxopiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-3-15-9(16)5-4-8(12(17)18)10(15)11-13-6-7-14(11)2/h6-8,10H,3-5H2,1-2H3,(H,17,18)/t8-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAFXKYZVRIKOT-WPRPVWTQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(CCC1=O)C(=O)O)C2=NC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=NC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














